REACTION_SMILES
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[CH3:1][O:2][CH:3]([CH2:4][NH:5][CH2:6][c:7]1[s:8][cH:9][cH:10][cH:11]1)[O:12][CH3:13].[Cl:31][CH2:32][Cl:33].[c:20]1([CH3:30])[cH:21][cH:22][c:23]([S:26](=[O:27])(=[O:28])[Cl:29])[cH:24][cH:25]1.[cH:14]1[cH:15][cH:16][n:17][cH:18][cH:19]1>>[CH3:1][O:2][CH:3]([CH2:4][N:5]([CH2:6][c:7]1[s:8][cH:9][cH:10][cH:11]1)[S:26]([c:23]1[cH:22][cH:21][c:20]([CH3:30])[cH:25][cH:24]1)(=[O:27])=[O:28])[O:12][CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(CNCc1cccs1)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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COC(CN(Cc1cccs1)S(=O)(=O)c1ccc(C)cc1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |